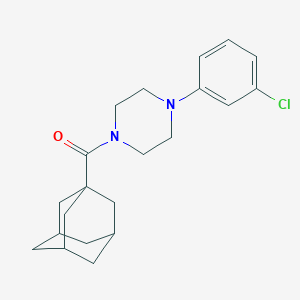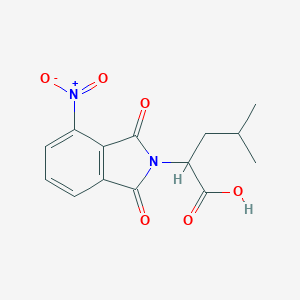
4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid, commonly known as MNPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNPA is a derivative of the amino acid tryptophan and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MNPA is not fully understood, but it is believed to involve the modulation of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a critical role in synaptic plasticity, learning, and memory. MNPA has been shown to selectively modulate the activity of certain glutamate receptors, which may explain its effects on learning and memory.
Biochemical and Physiological Effects:
MNPA has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate receptors, MNPA has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play important roles in mood regulation. MNPA has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MNPA in lab experiments is its selectivity for certain glutamate receptors. This allows researchers to study the specific effects of MNPA on these receptors without affecting other neurotransmitter systems. However, one limitation of using MNPA is its relatively low potency compared to other glutamate receptor modulators. This may make it more difficult to achieve the desired effects in lab experiments.
Orientations Futures
There are several future directions for research on MNPA. One area of interest is the development of more potent MNPA analogs that can be used in lab experiments and potentially as therapeutic agents. Another area of interest is the study of MNPA's effects on other neurotransmitter systems, such as GABA and acetylcholine. Finally, the potential therapeutic applications of MNPA in neurological and psychiatric disorders, such as Alzheimer's disease and depression, warrant further investigation.
Méthodes De Synthèse
MNPA can be synthesized through a multistep process starting from tryptophan. The first step involves the protection of the amino group of tryptophan using a suitable protecting group. The protected tryptophan is then reacted with a nitroso derivative to form a nitroso intermediate. The nitroso intermediate is then reduced to form the corresponding amine. The amine is then reacted with a suitable carboxylic acid to form the desired MNPA product.
Applications De Recherche Scientifique
MNPA has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, MNPA has been shown to modulate the activity of glutamate receptors, which are involved in learning and memory. In cancer research, MNPA has been shown to inhibit the growth of certain cancer cells. In drug discovery, MNPA has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
4-methyl-2-(4-nitro-1,3-dioxoisoindol-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-7(2)6-10(14(19)20)15-12(17)8-4-3-5-9(16(21)22)11(8)13(15)18/h3-5,7,10H,6H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYCESFEZUQKOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377882 |
Source


|
| Record name | 4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18635-95-5 |
Source


|
| Record name | 4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)
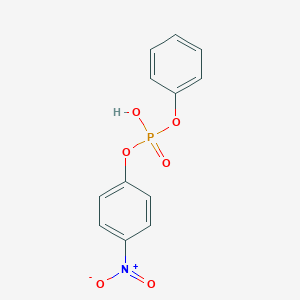

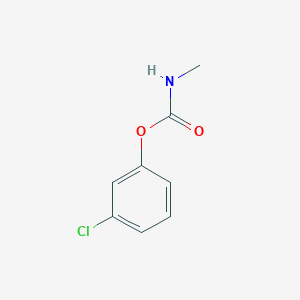
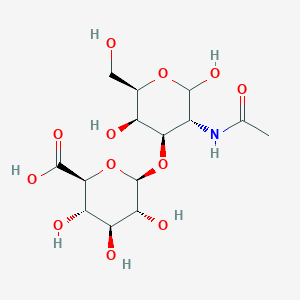
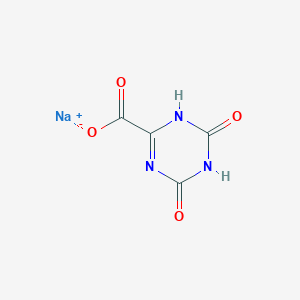
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)
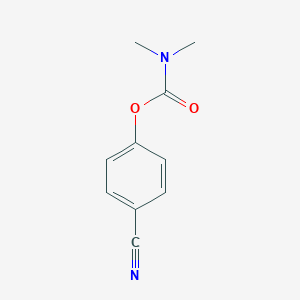

![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
